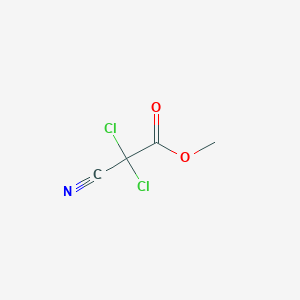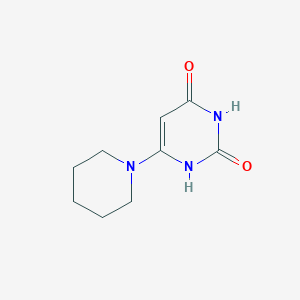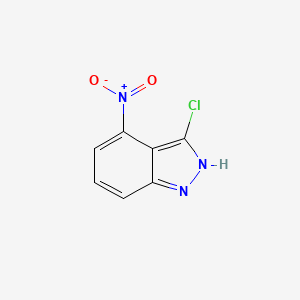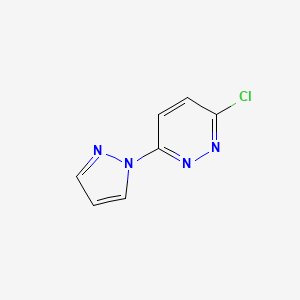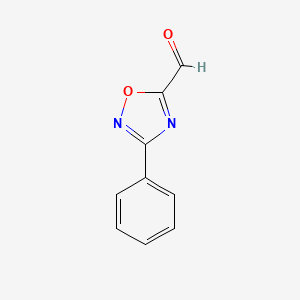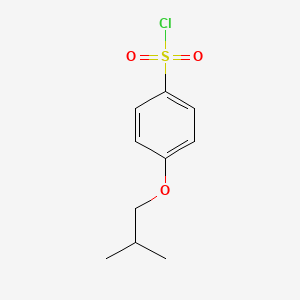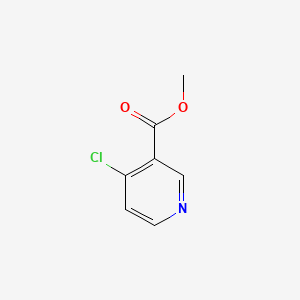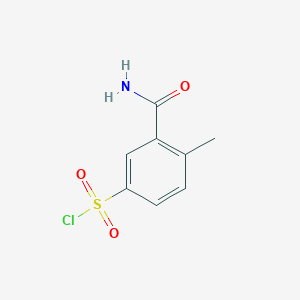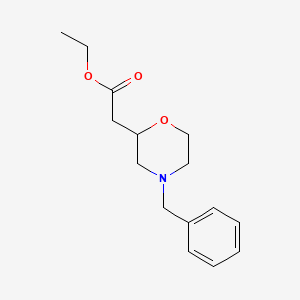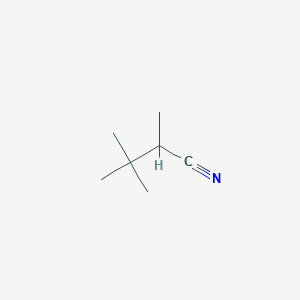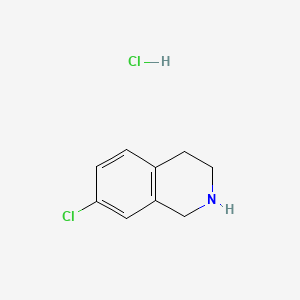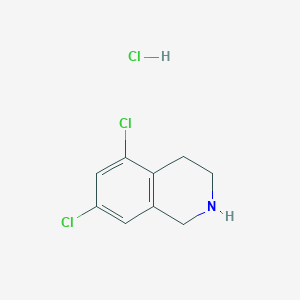
4-Phenylbenzoylacetonitrile
描述
4-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 78443-35-3 and a molecular weight of 221.26 . It has a linear formula of C15H11NO . The compound is a cream solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Phenylbenzoylacetonitrile is 1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Phenylbenzoylacetonitrile has a molecular weight of 221.26 . It appears as a cream solid . The compound’s density is 1.128g/cm3, and it has a boiling point of 418.129ºC .科学研究应用
Development of Fluorescent Probes
- Summary of Application: 4-Phenylbenzoylacetonitrile has been used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes have varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Organic Synthesis
- Summary of Application: 4-Phenylbenzoylacetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application: The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Results or Outcomes: The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
Pharmaceutical Industry
- Summary of Application: 4-Phenylbenzoylacetonitrile is used as an intermediate in the production of various drugs . The nitrile group in the 4-Phenylbenzoylacetonitrile molecule can be manipulated to create numerous biologically active compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the specific drug being synthesized. However, the nitrile group in the 4-Phenylbenzoylacetonitrile molecule can be manipulated to create numerous biologically active compounds .
- Results or Outcomes: The outcomes of these applications can also vary greatly depending on the specific drug being synthesized .
Synthesis of Arylacrylonitriles
- Summary of Application: 4-Phenylbenzoylacetonitrile can be used in the synthesis of arylacrylonitriles . This process involves the use of acetonitrile as the solvent and the CN source .
- Methods of Application: The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
- Results or Outcomes: The synthesis of arylacrylonitriles is an important process in organic chemistry, and the use of 4-Phenylbenzoylacetonitrile can facilitate this process .
Astronomical Research
- Summary of Application: Benzonitrile, which is structurally similar to 4-Phenylbenzoylacetonitrile, was detected in space in 2018 . This marked the first time a specific aromatic molecule had been identified in the interstellar medium .
- Methods of Application: Astronomers used advanced spectroscopic techniques to detect the presence of Benzonitrile in space .
- Results or Outcomes: The detection of Benzonitrile in space has opened up new avenues for research in astronomy and astrochemistry .
属性
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzoylacetonitrile | |
CAS RN |
78443-35-3 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


